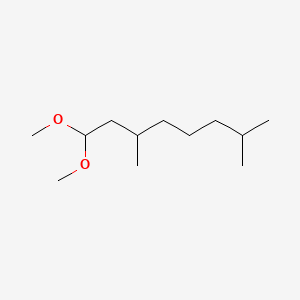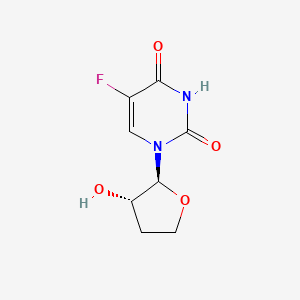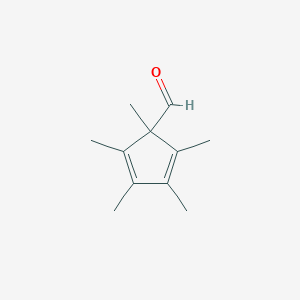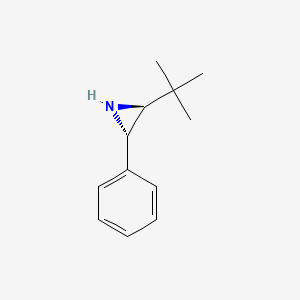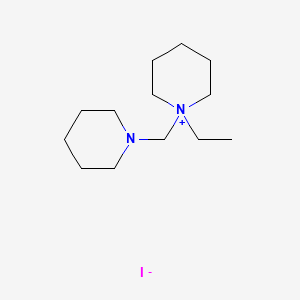![molecular formula C17H14OS B14461855 1-[(Phenylsulfanyl)methyl]-2-naphthol CAS No. 72862-46-5](/img/structure/B14461855.png)
1-[(Phenylsulfanyl)methyl]-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Phenylsulfanyl)methyl]-2-naphthol is an organic compound with the molecular formula C17H14OS It is characterized by a naphthol core substituted with a phenylsulfanyl methyl group
Preparation Methods
The synthesis of 1-[(Phenylsulfanyl)methyl]-2-naphthol typically involves the reaction of 2-naphthol with a phenylsulfanyl methylating agent. One common method is the reaction of 2-naphthol with phenylmethylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
1-[(Phenylsulfanyl)methyl]-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction of the phenylsulfanyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the naphthol ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted naphthols.
Scientific Research Applications
1-[(Phenylsulfanyl)methyl]-2-naphthol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit properties such as enzyme inhibition or antimicrobial activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its structure suggests potential interactions with biological targets.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Phenylsulfanyl)methyl]-2-naphthol is not fully understood, but it is believed to interact with molecular targets through its phenylsulfanyl and naphthol moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
1-[(Phenylsulfanyl)methyl]-2-naphthol can be compared to other similar compounds, such as:
2-Methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan: This compound has a similar naphthol core but with a phenylsulfonyl group instead of a phenylsulfanyl group. The presence of the sulfonyl group may lead to different chemical reactivity and biological activity.
1-(4-Bromophenylsulfonyl)-2-methylnaphtho[2,1-b]furan: This compound also features a naphthol core with a bromophenylsulfonyl group, which may impart unique properties compared to this compound.
Properties
CAS No. |
72862-46-5 |
|---|---|
Molecular Formula |
C17H14OS |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-(phenylsulfanylmethyl)naphthalen-2-ol |
InChI |
InChI=1S/C17H14OS/c18-17-11-10-13-6-4-5-9-15(13)16(17)12-19-14-7-2-1-3-8-14/h1-11,18H,12H2 |
InChI Key |
SFTJMWGRRIJJMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


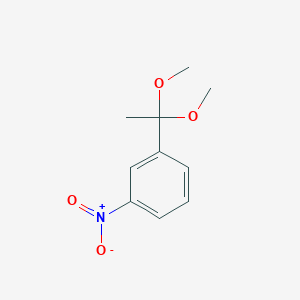
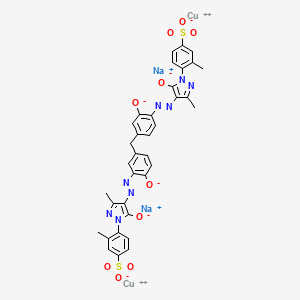
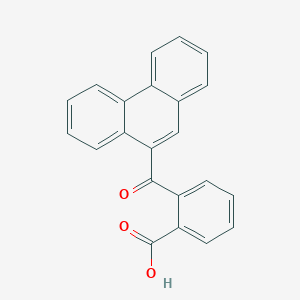
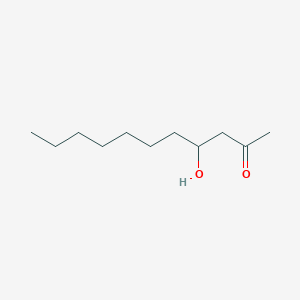
![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
